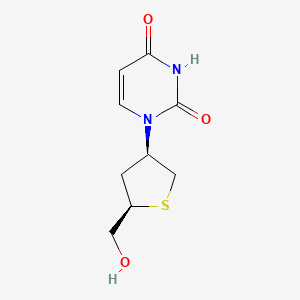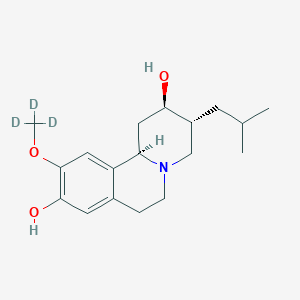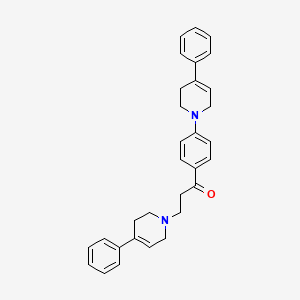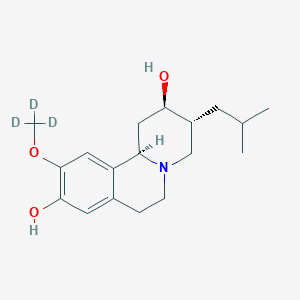
Q7Y0Exs7GL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Q7Y0Exs7GL” is a synthetic chemical with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Q7Y0Exs7GL” involves a multi-step process that includes several key reactions. The initial step typically involves the formation of a precursor compound through a series of condensation reactions. This precursor is then subjected to cyclization under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent quality and efficiency. The use of automated systems also minimizes human error and increases production throughput.
化学反应分析
Types of Reactions
“Q7Y0Exs7GL” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
“Q7Y0Exs7GL” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “Q7Y0Exs7GL” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling and regulation. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
属性
CAS 编号 |
1977511-07-1 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3 |
InChI 键 |
NNGHNWCGIHBKHE-NPPLBYTGSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



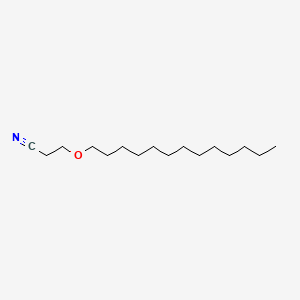
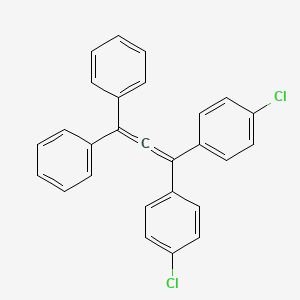
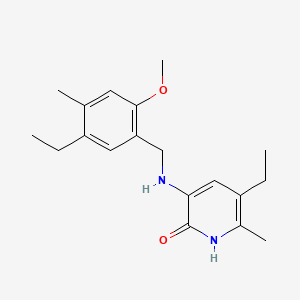

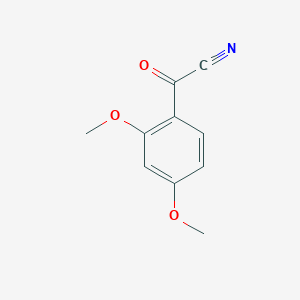
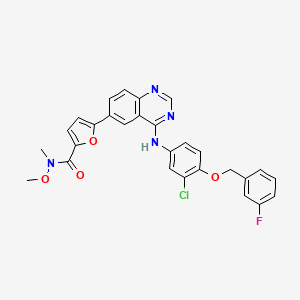
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
